molecular formula C17H18N6O B6493921 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline CAS No. 1320997-52-1

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline

Cat. No. B6493921
CAS RN: 1320997-52-1
M. Wt: 322.4 g/mol
InChI Key: KASMRZWLBGFQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline (2-MPQ) is a novel synthetic compound that has been studied for its potential applications in various scientific research fields. It belongs to the class of quinoxaline derivatives, which are heterocyclic compounds composed of two nitrogen atoms, one oxygen atom, and five carbon atoms. 2-MPQ has attracted considerable interest due to its unique structure, which can be used as a scaffold for the development of new drugs and compounds with potential therapeutic applications.

Scientific Research Applications

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline has been studied for its potential applications in various scientific research fields. It has been used as a model compound to study the structure-activity relationships of quinoxaline derivatives, as well as to investigate the mechanism of action of drugs. Additionally, this compound has been studied for its potential anti-inflammatory, anti-microbial, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used as a scaffold for the development of new drugs and compounds. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and it can be difficult to dissolve in organic solvents.

Future Directions

There are a number of potential future directions for the study of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline. Further research could focus on the development of novel derivatives of this compound, as well as the synthesis of new compounds with improved pharmacological properties. Additionally, further research could be conducted to investigate the mechanism of action of this compound, as well as its potential therapeutic applications. Finally, further studies could be conducted to investigate the effects of this compound on various diseases, such as cancer and inflammation.

Synthesis Methods

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline can be synthesized by a variety of methods, including palladium-catalyzed reactions, Suzuki-Miyaura coupling reactions, and Stille reactions. The most common synthesis method involves the reaction of 4-methoxypyrimidin-2-amine with 1-bromo-2-methylquinoxaline, followed by deprotection of the amino group. This method is simple, efficient, and cost-effective, making it a popular choice for the synthesis of this compound.

properties

IUPAC Name

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-24-16-6-7-18-17(21-16)23-10-8-22(9-11-23)15-12-19-13-4-2-3-5-14(13)20-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASMRZWLBGFQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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